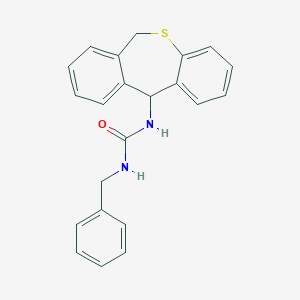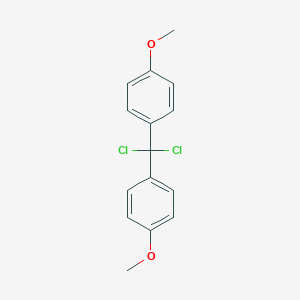![molecular formula C11H14O2S B188709 [4-(Isopropylsulfanyl)phenyl]acetic acid CAS No. 3583-60-6](/img/structure/B188709.png)
[4-(Isopropylsulfanyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 3583-60-6 . It has a molecular weight of 210.3 and its IUPAC name is [4- (isopropylsulfanyl)phenyl]acetic acid .
Synthesis Analysis
The synthesis of “[4-(Isopropylsulfanyl)phenyl]acetic acid” involves a multi-step reaction . The steps include the use of sulfuric acid at 60 °C for 3 hours, followed by the addition of potassium carbonate in acetonitrile at 20 °C. The next step involves the use of m-chloroperoxybenzoic acid in dichloromethane at a temperature range of 0 - 20 °C. The final step involves the use of sodium hydroxide in a water/ethanol mixture at 20 °C .Molecular Structure Analysis
The InChI code for “[4-(Isopropylsulfanyl)phenyl]acetic acid” is 1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a solid compound .科学的研究の応用
Environmental Impact and Treatment Technologies
Research has delved into the degradation of various compounds, including acetic acid derivatives, through advanced oxidation processes (AOPs). These studies aim to understand the pathways, by-products, and biotoxicity of these compounds in water treatment systems. For instance, the study by Qutob et al. (2022) reviewed the degradation of acetaminophen, highlighting the formation of acetic acid among other by-products. This research underscores the importance of AOPs in treating water contaminated with pharmaceuticals and potentially hazardous compounds, suggesting a similar relevance for the degradation pathways of [4-(Isopropylsulfanyl)phenyl]acetic acid and its environmental implications (Qutob et al., 2022).
Organic Acids in Industrial Applications
A comprehensive review of organic acids, including acetic acid, in industrial cleaning and maintenance of ferrous and non-ferrous metals in acidic solutions, was presented by Goyal et al. (2018). The study outlines the role of organic acids as corrosion inhibitors, a property that could extend to [4-(Isopropylsulfanyl)phenyl]acetic acid, given its structural relation to acetic acid. Such applications are critical in protecting industrial machinery and infrastructure from acid-induced damage, suggesting potential uses for [4-(Isopropylsulfanyl)phenyl]acetic acid in corrosion prevention strategies (Goyal et al., 2018).
Microbial Production and Biotechnological Applications
The microbial production of volatile fatty acids from renewable resources has been explored, highlighting the biotechnological applications of these compounds. Bhatia and Yang (2017) reviewed the production methods, applications, and challenges associated with volatile fatty acids, including acetic acid. This area of research is promising for [4-(Isopropylsulfanyl)phenyl]acetic acid, considering its potential as a renewable resource for biotechnological applications, such as the synthesis of bio-based polymers and chemicals (Bhatia & Yang, 2017).
Corrosion Studies
The effect of acetic acid on the corrosion of carbon steel in CO2 environments has been a topic of significant interest. Key (2014) reviewed the impact of acetic acid, a common substance in oil and natural gas production fluids, on carbon steel corrosion. This research is relevant to [4-(Isopropylsulfanyl)phenyl]acetic acid due to its structural similarity to acetic acid, suggesting potential impacts on materials used in oil and gas extraction and transportation. Understanding the corrosive interactions of [4-(Isopropylsulfanyl)phenyl]acetic acid could lead to improved corrosion prevention measures in these industries (Key, 2014).
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYUIVFQJZMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189364 |
Source


|
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Isopropylsulfanyl)phenyl]acetic acid | |
CAS RN |
3583-60-6 |
Source


|
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

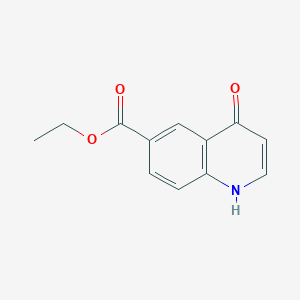
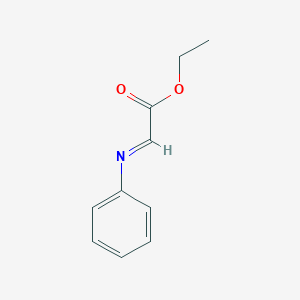

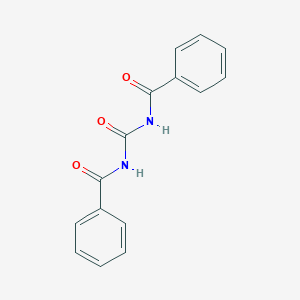
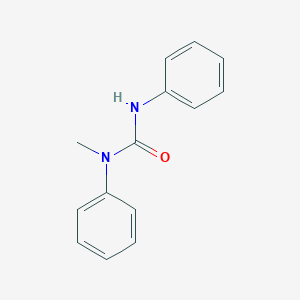
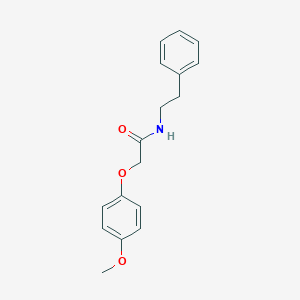
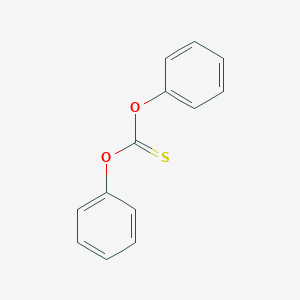
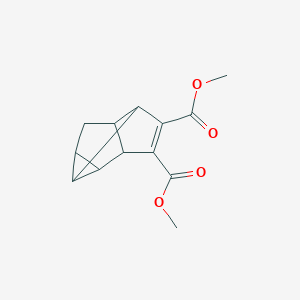
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
